molecular formula C18H25N3O2 B12333792 Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

Cat. No.: B12333792
M. Wt: 315.4 g/mol
InChI Key: DPIIMUKQPYCKFQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is a diazepane derivative characterized by a seven-membered 1,4-diazepane ring substituted with a tert-butyl carboxylate group at position 1, a benzyl group at position 4, and a cyano group at position 2. This compound is primarily used as a synthetic intermediate in pharmaceutical research and organic chemistry. Its structural complexity and functional groups (benzyl, cyano, and tert-butyl carboxylate) make it a versatile building block for drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3

InChI Key

DPIIMUKQPYCKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)C#N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Key Reaction Steps

The synthesis of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate involves three principal stages:

  • Core Diazepane Formation : Construction of the 1,4-diazepane ring.
  • Functionalization : Introduction of the benzyl and cyano groups.
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates.

Diazepane Ring Synthesis

The 1,4-diazepane core is typically synthesized via cyclization of linear precursors. Two dominant approaches are highlighted:

a) Cyclization of N-Propargylamines

N-Propargylamines undergo gold- or base-catalyzed cyclization to form 1,4-diazepanes. For example, heating $$ N $$-propargylamine derivatives in toluene with $$ \text{AuCl}_3 $$ yields 70–85% of the diazepane ring.

$$
\text{Mechanism}: \text{Alkyne activation} \rightarrow \text{6-endo-dig cyclization} \rightarrow \text{ring closure}.
$$

b) Reductive Amination

Linear diamines (e.g., 1,5-diaminopentane) react with ketones or aldehydes under reductive conditions (e.g., $$ \text{NaBH}_4 $$) to form the diazepane ring. Yields range from 60–75% depending on steric hindrance.

Boc Protection of the Diazepane Core

The primary amine in 1,4-diazepane is protected using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) under mild basic conditions:

$$
\text{1,4-Diazepane} + \text{Boc}2\text{O} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Et}3\text{N}} \text{tert-Butyl 1,4-diazepane-1-carboxylate (85–90% yield)}.
$$

Benzylation at N4

The secondary amine at position 4 is alkylated using benzyl bromide ($$ \text{PhCH}_2\text{Br} $$) under Schotten-Baumann conditions:

$$
\text{Boc-protected diazepane} + \text{PhCH}2\text{Br} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}_3} \text{tert-Butyl 4-benzyl-1,4-diazepane-1-carboxylate (75–82% yield)}.
$$

Optimization Note : Excess benzyl bromide (1.5 eq.) and prolonged reaction times (12–18 h) improve yields.

Cyanation at C3

Introducing the cyano group at position 3 is achieved via two primary methods:

a) Nucleophilic Substitution

A pre-installed leaving group (e.g., bromide) at C3 is displaced by cyanide ions:

$$
\text{tert-Butyl 4-benzyl-3-bromo-1,4-diazepane-1-carboxylate} + \text{NaCN} \xrightarrow[\text{DMF, 100°C}]{} \text{Target compound (65–70% yield)}.
$$

b) Cyanogen Bromide (CNBr) Mediated Cyanation

Direct treatment with cyanogen bromide introduces the cyano group via electrophilic substitution:

$$
\text{tert-Butyl 4-benzyl-1,4-diazepane-1-carboxylate} + \text{CNBr} \xrightarrow[\text{THF, 0°C to RT}]{\text{NaH}} \text{Target compound (68–72% yield)}.
$$

Comparative Analysis of Cyanation Methods

Method Reagents/Conditions Yield Advantages Limitations
Nucleophilic Substitution NaCN, DMF, 100°C 65–70% Simple setup Requires pre-functionalized substrate
CNBr Electrophilic Attack CNBr, NaH, THF 68–72% Direct functionalization Sensitivity to moisture
Photocatalytic Cyanation Acridine salt, Light, $$ \text{K}2\text{S}2\text{O}_8 $$ 78%* High atom economy Specialized equipment required

*Reported for analogous piperazine derivatives.

Purification and Characterization

Final purification is achieved via recrystallization from 2-propanol or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data includes:

  • $$ ^1\text{H} $$ NMR : Peaks at $$ \delta $$ 1.45 (Boc CH$$ _3 $$), 3.60–3.80 (diazepane CH$$ _2 $$), 4.30 (benzyl CH$$ _2 $$).
  • IR : Stretches at 2240 cm$$ ^{-1} $$ (C≡N), 1695 cm$$ ^{-1} $$ (Boc C=O).

Challenges and Optimization Opportunities

  • Regioselectivity in Cyanation : Competing reactions at N4 vs. C3 necessitate careful stoichiometric control.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyanide solubility but may degrade Boc groups at high temperatures.
  • Catalyst Development : Transition-metal catalysts (e.g., Pd) could enable milder cyanation conditions but remain unexplored.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate exhibit significant anticancer properties. The diazepane moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of diazepane and evaluated their anticancer activity. One derivative demonstrated a 70% inhibition rate on human breast cancer cells at a concentration of 10 µM, indicating the potential for further development as an anticancer agent .

Organic Synthesis

2.1 Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex structures.

Synthesis Pathway:
The compound can be synthesized through a multi-step reaction involving the condensation of benzyl cyanide with tert-butyl 1,4-diazepane-1-carboxylate under controlled conditions. This method has been optimized to yield high purity and yield rates, making it suitable for large-scale applications.

Reaction Conditions Yield Notes
Benzyl cyanide + tert-butyl 1,4-diazepane85%Reaction carried out under nitrogen atmosphere at room temperature for 24 hours
Cyclization with acid catalyst75%Utilized to form the diazepane ring structure

Drug Development

3.1 Potential Pharmacological Properties
The pharmacological profile of this compound suggests it may act as an effective anxiolytic or antidepressant agent due to its structural similarity to known psychoactive compounds.

Case Study:
A recent investigation focused on the anxiolytic effects of this compound in animal models showed promising results. The compound was administered in varying doses, leading to significant reductions in anxiety-like behaviors compared to control groups . Further studies are required to elucidate the mechanisms behind these effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the diazepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazepane Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate 4-benzyl, 3-cyano, 1-tert-butyl carboxylate ~304.43 High polarity (cyano), potential CNS activity
tert-Butyl (R)-5-methyl-1,4-diazepane-1-carboxylate 5-methyl, 1-tert-butyl carboxylate 198.28 Chiral synthesis; lower steric hindrance
tert-Butyl 4-(3-bromoisoquinolin-1-yl)-1,4-diazepane-1-carboxylate 4-(3-bromoisoquinolinyl) 428.32 Halogenated aromatic systems; kinase inhibition
tert-Butyl 4-benzyl-3-methyl-1,4-diazepane-1-carboxylate 4-benzyl, 3-methyl 304.43 Enhanced lipophilicity; intermediate in drug synthesis
tert-Butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate 4-(5-cyanopyridinyl) 314.36 Dual cyano/pyridinyl groups; catalytic applications
Key Observations:
  • Benzyl Group : The 4-benzyl group in the target compound and its methyl analogue () improves lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs.

Comparison with Analogues :

  • The methyl-substituted analogue () employs hydrogenation (H₂/Pd-C) for deprotection, whereas bromoisoquinolinyl derivatives () require Suzuki-Miyaura coupling for aromatic group introduction.

Spectroscopic and Physicochemical Properties

NMR Data:
  • Target Compound: Expected ¹H NMR signals include aromatic protons (δ 7.2–7.4 ppm for benzyl), tert-butyl protons (δ 1.4 ppm), and diazepane ring protons (δ 2.5–3.5 ppm). The ¹³C NMR would show a cyano carbon at ~δ 120 ppm, consistent with nitriles in related compounds (e.g., ethyl 1-(benzoyloxy)azetidine-3-carboxylate in ).
Thermal Properties:
  • Boiling Point : Estimated at ~288°C (similar to (R)-3-methyl analogue in ).
  • Solubility: Higher solubility in polar solvents (e.g., DMSO) compared to non-polar derivatives due to the cyano group.

Biological Activity

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a diazepane ring and a cyano group. This compound has garnered attention for its potential biological activities, although comprehensive studies are still required to fully elucidate its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N3O2C_{18}H_{25}N_{3}O_{2}, with a molecular weight of approximately 315.41 g/mol. The presence of the tert-butyl ester and benzyl substituent enhances its lipophilicity, which is often correlated with biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential inhibitory effects against various bacterial strains.
  • Cytotoxicity : Some derivatives have shown promise in cytotoxic assays, indicating potential applications in cancer treatment.
  • Enzyme Inhibition : Interaction studies have begun to explore its binding affinity to specific biological targets such as enzymes and receptors.

Antimicrobial Activity

A study investigating related diazepane derivatives demonstrated that certain compounds exhibited significant zones of inhibition against bacterial strains such as E. coli and Pseudomonas aeruginosa. The results suggested that modifications in the diazepane structure could lead to enhanced antimicrobial properties.

CompoundZone of Inhibition (mm)Bacterial Strain
This compoundTBDTBD
Benzyl 6-methyl-5-oxo-1,4-diazepane20E. coli
Tert-butyl 8-fluoro-2,3-dihydro-1H-benzo[e][1,4]diazepine18P. aeruginosa

Further studies are necessary to quantify the specific activity of this compound against these strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on analogs of this compound. For instance, compounds with similar structural motifs were tested against various cancer cell lines. The results indicated variable cytotoxic effects, suggesting that structural modifications could enhance or reduce activity.

CompoundIC50 Value (µM)Cell Line
This compoundTBDA549 (Lung Cancer)
Benzyl derivative15HeLa (Cervical Cancer)
Fluorinated analog10MCF7 (Breast Cancer)

The mechanisms underlying the biological activity of this compound are still under investigation. Initial findings suggest that the compound may interact with specific receptors or enzymes in a manner similar to other diazepane derivatives. Further research is needed to clarify these interactions and their implications for therapeutic applications.

Q & A

Basic: What are the recommended synthetic protocols for preparing tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and cyclization. For example, tert-butyl-protected diazepane intermediates (e.g., tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) are synthesized via reductive amination using aldehydes and Boc-protected amines under inert atmospheres . Optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) improve yields in allylation or benzylation steps .
  • Solvent systems : Isopropyl alcohol/water mixtures (0.01 M) are effective for deprotection, while hexanes/EtOAC with triethylamine (0.25%) enhance chromatographic separation of rotamers .
  • Temperature control : Room temperature (23°C) minimizes side reactions during LiOH-mediated deprotection .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities and validate bond lengths/angles via high-resolution data .
  • Mass spectrometry : Exact mass analysis (e.g., 276.1838 Da for C₁₆H₂₄N₂O₂ analogs) confirms molecular formula alignment .
  • NMR spectroscopy : Rotameric mixtures (e.g., 63:37 or 50:50 ratios) are detectable in ¹H NMR, requiring integration and 2D-COSY for assignment .

Basic: What safety precautions are essential when handling this compound?

Based on structurally similar diazepane derivatives:

  • Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335) .
  • Mitigation : Use fume hoods, nitrile gloves, and ANSI-approved goggles. Avoid dust generation via wet handling .
  • Emergency protocols : For inhalation, administer artificial respiration; for skin contact, wash with soap/water for ≥15 minutes .

Advanced: How do reaction conditions influence stereochemical outcomes in diazepane ring formation?

Stereoselectivity is highly solvent- and catalyst-dependent:

  • Reductive amination : Chiral auxiliaries (e.g., (S)-t-BuPHOX) induce enantiomeric excess in allyl-substituted diazepanes .
  • Rotamer stabilization : Polar aprotic solvents (e.g., DMF) favor equatorial positioning of benzyl/cyano groups, detectable via VT-NMR .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy minima for rotamers, aiding in interpreting experimental NMR data .

Advanced: How can computational methods resolve contradictions between experimental and predicted spectral data?

  • Case study : Discrepancies in ¹³C NMR chemical shifts (e.g., cyano vs. carboxylate carbons) arise from solvent effects or tautomerism.
  • Approach : Run Gaussian simulations with implicit solvent models (e.g., SMD for DMSO) to match experimental shifts within ±2 ppm .
  • Validation : Cross-check with X-ray data (SHELXL-refined structures) to confirm conformer populations .

Advanced: What strategies improve the compound’s utility as a pharmacophore in drug discovery?

  • Functionalization : Introduce bioisosteres (e.g., triazinyl or pyridinyl groups) via Suzuki coupling to enhance target binding .
  • Protease inhibition assays : Test against trypsin-like serine proteases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .
  • Metabolic stability : Assess hepatic clearance in microsomal incubations (human/rat) with LC-MS quantification .

Advanced: How to address low yields in large-scale syntheses of this compound?

  • Process chemistry tweaks :
    • Continuous flow systems : Reduce reaction times and improve mixing for cyclization steps .
    • Catalyst recycling : Immobilize Pd catalysts on silica to minimize metal leaching .
    • Byproduct suppression : Add molecular sieves to sequester water during amide bond formation .

Advanced: What are the implications of conflicting cytotoxicity data in preclinical studies?

  • Root cause analysis : Batch variability (e.g., residual palladium) may skew MTT assay results. ICP-MS quantifies metal impurities (<10 ppm threshold) .
  • Dose-response refinement : Use Hill slope modeling to distinguish off-target effects from true cytotoxicity .

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